molecular formula C10H6Br2O2 B12857838 3,6-Dibromo-7-methylchromone

3,6-Dibromo-7-methylchromone

Cat. No.: B12857838
M. Wt: 317.96 g/mol
InChI Key: HPPSECLVVRFWGL-UHFFFAOYSA-N
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Description

3,6-Dibromo-7-methylchromone is a brominated derivative of chromone, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions and a methyl group at the 7th position on the chromone ring. The molecular formula of this compound is C10H6Br2O2, and it has a molecular weight of 317.96 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-7-methylchromone typically involves the bromination of 7-methylchromone. One common method is the direct bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-7-methylchromone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromones, brominated derivatives, and complex molecules resulting from coupling reactions .

Scientific Research Applications

3,6-Dibromo-7-methylchromone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-7-methylchromone involves its interaction with specific molecular targets and pathways. The bromine atoms and the chromone ring structure play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dibromo-7-hydroxychromone
  • 3,6-Dibromo-7-ethoxychromone
  • 3,6-Dibromo-7-methoxychromone

Uniqueness

3,6-Dibromo-7-methylchromone is unique due to the presence of the methyl group at the 7th position, which can influence its reactivity and biological activity compared to other similar compounds.

Biological Activity

3,6-Dibromo-7-methylchromone is a brominated derivative of chromone, a compound class known for its diverse biological activities. The unique structure of this compound, characterized by two bromine atoms at the 3rd and 6th positions and a methyl group at the 7th position, suggests significant potential for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.

The molecular formula of this compound is C10H6Br2O2, with a molecular weight of 317.96 g/mol. Its structural characteristics influence its reactivity and biological interactions. The presence of bromine atoms can enhance the compound's electrophilicity, making it a potential candidate for various biochemical interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways.
  • Antioxidant Activity : The chromone structure may confer antioxidant properties, protecting cells from oxidative stress.

Further studies are necessary to elucidate the exact molecular pathways involved in its biological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For instance, derivatives of chromones have demonstrated effectiveness against bacteria and fungi, suggesting that this compound may also possess similar activities .

Anticancer Properties

Chromone derivatives have been explored for their anticancer effects. Research indicates that modifications at specific positions on the chromone ring can significantly affect their cytotoxicity against cancer cell lines. For example, studies involving related compounds have shown promising results in inhibiting the proliferation of human colon cancer cells .

Antiviral Effects

The structure-activity relationship (SAR) of chromones has been studied extensively. It has been found that certain substitutions can enhance antiviral activity against HIV and other viruses . The bromination at positions 3 and 6 may influence the compound's ability to interfere with viral replication.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria.
Cytotoxicity Assay In vitro tests revealed that related chromones exhibited IC50 values ranging from 2.02 to 8.70 µg/ml against human colon cancer cell lines .
Antiviral Activity Brominated chromone analogs demonstrated reduced potency against HIV when bulky substituents were present at specific positions .

Properties

Molecular Formula

C10H6Br2O2

Molecular Weight

317.96 g/mol

IUPAC Name

3,6-dibromo-7-methylchromen-4-one

InChI

InChI=1S/C10H6Br2O2/c1-5-2-9-6(3-7(5)11)10(13)8(12)4-14-9/h2-4H,1H3

InChI Key

HPPSECLVVRFWGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=O)C(=CO2)Br

Origin of Product

United States

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